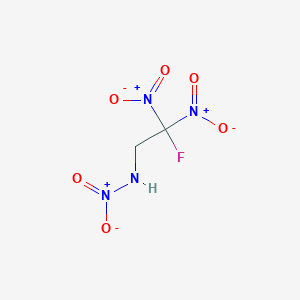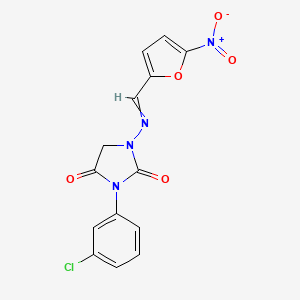
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Scientific Research Applications
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical processes. The presence of methoxy, oxa, and dithia groups allows for diverse interactions and reactivity, making it a versatile compound in research.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane: This compound shares similar structural features but differs in the number and arrangement of oxygen atoms.
3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-11-amine: This compound contains nitrogen atoms in place of some sulfur atoms, leading to different chemical properties.
Uniqueness
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is unique due to its specific combination of silicon, oxygen, sulfur, and methoxy groups
Properties
CAS No. |
62992-50-1 |
|---|---|
Molecular Formula |
C10H22O3S2Si |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
3-(2-ethenylsulfanylethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C10H22O3S2Si/c1-5-14-8-9-15-7-6-10-16(11-2,12-3)13-4/h5H,1,6-10H2,2-4H3 |
InChI Key |
RRQFELDYKVADDO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSCCSC=C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


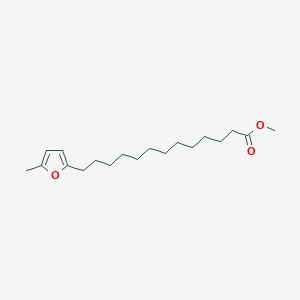
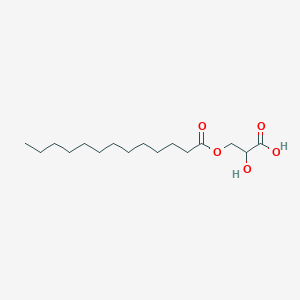

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)

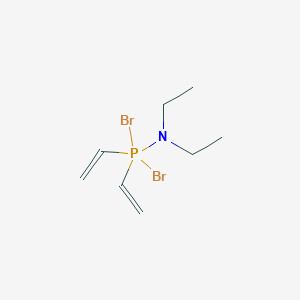
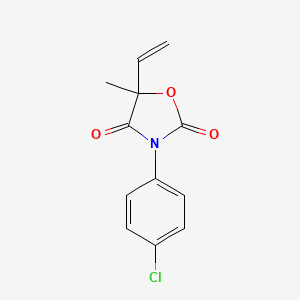
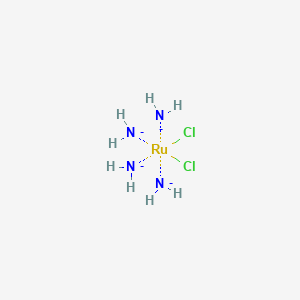
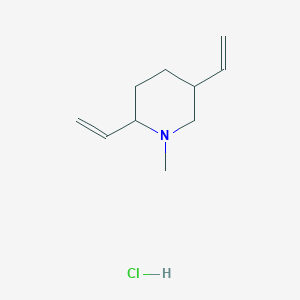

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)

